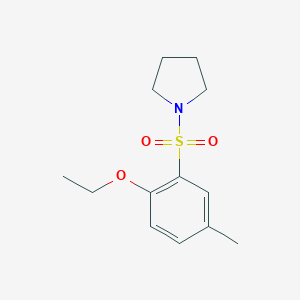![molecular formula C11H10Cl2N2O3S B345920 1H-Pyrazole, 1-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]- CAS No. 1015846-37-3](/img/structure/B345920.png)
1H-Pyrazole, 1-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)-1H-pyrazole is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a 2,5-dichloro-4-ethoxybenzenesulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole, 1-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]- typically involves the reaction of 2,5-dichloro-4-ethoxybenzenesulfonyl chloride with pyrazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Anhydrous dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding sulfinyl or sulfhydryl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfone derivatives
Reduction: Sulfinyl or sulfhydryl derivatives
Substitution: Various substituted pyrazole derivatives
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1H-Pyrazole, 1-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in various cellular functions.
Vergleich Mit ähnlichen Verbindungen
1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(2,5-Dichlorobenzenesulfonyl)-1H-pyrazole: Lacks the ethoxy group, which may affect its reactivity and biological activity.
1-(4-Ethoxybenzenesulfonyl)-1H-pyrazole: Lacks the dichloro substitution, which may influence its chemical properties and applications.
1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-1H-pyrazole:
The uniqueness of 1H-Pyrazole, 1-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
1015846-37-3 |
|---|---|
Molekularformel |
C11H10Cl2N2O3S |
Molekulargewicht |
321.2g/mol |
IUPAC-Name |
1-(2,5-dichloro-4-ethoxyphenyl)sulfonylpyrazole |
InChI |
InChI=1S/C11H10Cl2N2O3S/c1-2-18-10-6-9(13)11(7-8(10)12)19(16,17)15-5-3-4-14-15/h3-7H,2H2,1H3 |
InChI-Schlüssel |
BVNFZLXKDSACRZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2C=CC=N2)Cl |
Kanonische SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2C=CC=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-1-methoxy-2-[(3-methylpyrazolyl)sulfonyl]benzene](/img/structure/B345838.png)
![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-3-methylpyrazole](/img/structure/B345839.png)



![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B345848.png)

amine](/img/structure/B345853.png)


![1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B345856.png)
![4-Chloro-1-ethoxy-2-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B345860.png)

![4-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B345870.png)
